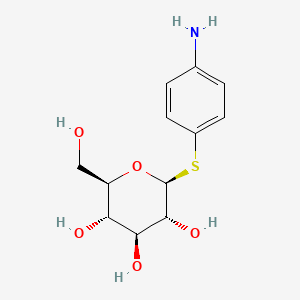

P-Aminophenyl-1-thio-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

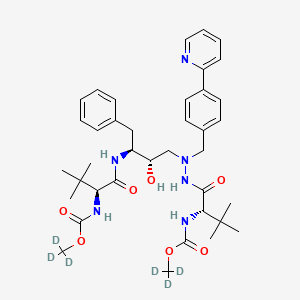

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.

Applications De Recherche Scientifique

β-Galactosidase Assay Systems

Scientific Field

Summary of Application

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG, 4-APG) is used as a substrate for the development of β-galactosidase (GUS)-dependent assay systems . These assays are used to measure the activity of the enzyme β-galactosidase, which is commonly used as a reporter gene in molecular biology research .

Methods of Application

The compound is added to a solution containing the β-galactosidase enzyme. The enzyme cleaves the compound, resulting in the formation of an electroactive product . The amount of this product can be measured using electrochemical methods, providing a quantitative measure of enzyme activity .

Results or Outcomes

The use of PAPG as a substrate in β-galactosidase assays allows for the sensitive and accurate measurement of enzyme activity. This can provide valuable information in a variety of research contexts, including the study of gene expression and the screening of potential drug compounds .

Affinity Chromatography

Scientific Field

Summary of Application

P-Aminophenyl-1-thio-beta-D-glucopyranoside can be used to create affinity matrices for the capture or purification of β-galactosidase .

Methods of Application

The compound is attached to a solid support, such as agarose, to create an affinity matrix . This matrix can then be used in chromatography procedures to selectively bind and purify β-galactosidase from a mixture of proteins .

Results or Outcomes

The use of P-Aminophenyl-1-thio-beta-D-glucopyranoside in affinity chromatography allows for the efficient and selective purification of β-galactosidase. This can be useful in a variety of research and industrial applications, including the production of purified enzymes for use in biochemical assays .

Purification of β-galactosidase

Summary of Application

P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose has been used in the column for the purification of Bacillus circulans sp. alkalophilus β-galactosidase (Bca-β-gal) .

Methods of Application

The compound is attached to agarose to create an affinity matrix . This matrix is then used in chromatography procedures to selectively bind and purify β-galactosidase from a mixture of proteins .

Results or Outcomes

The use of P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose allows for the efficient and selective purification of β-galactosidase. This can be useful in a variety of research and industrial applications, including the production of purified enzymes for use in biochemical assays .

Derivatization of Affinity Matrix

Summary of Application

P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose has been used in the derivatization of affinity matrix of agarose to perform affinity chromatography for the purification of P. haloplanktis β-galactosidase .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-Aminophenyl-1-thio-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.